3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex heterocyclic compound that combines multiple functional groups and aromatic systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step procedures that integrate various organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Quinazoline Core Construction: The quinazoline core can be synthesized via condensation reactions involving anthranilic acid derivatives and amines.
Final Coupling: The final step involves coupling the triazole and quinazoline moieties, which can be facilitated by various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or sulfonyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- 3-(Benzenesulfonyl)-N-(3-chlorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- 3-(Benzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Uniqueness
What sets 3-(Benzenesulfonyl)-N-(3-fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, often enhancing its stability and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O2S/c22-14-7-6-8-15(13-14)23-19-17-11-4-5-12-18(17)27-20(24-19)21(25-26-27)30(28,29)16-9-2-1-3-10-16/h1-13H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGGYWRRPWLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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